molecular formula C25H18FN3O4S B2553123 2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 902933-91-9

2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2553123
CAS No.: 902933-91-9
M. Wt: 475.49
InChI Key: SECUJDVRDKDFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) substituted with a 2-fluorophenyl group at position 5 and a sulfanyl bridge at position 2. The acetamide moiety is further functionalized with a 2-methoxyphenyl group. The sulfanyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O4S/c1-32-20-13-7-4-10-17(20)27-21(30)14-34-25-28-22-15-8-2-6-12-19(15)33-23(22)24(31)29(25)18-11-5-3-9-16(18)26/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECUJDVRDKDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (hereafter referred to as Compound X) is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological activity.

Chemical Structure and Properties

Compound X features a complex structure characterized by a diazatricyclo framework and various functional groups that are hypothesized to contribute to its biological activity. The presence of a fluorophenyl group and a methoxyphenyl moiety suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that Compound X exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the disruption of key signaling pathways associated with cell growth and survival.

  • Cell Proliferation Inhibition : Research indicates that Compound X reduces DNA synthesis in cancer cells at nanomolar concentrations, suggesting a potent inhibitory effect on tumor growth .
  • Induction of Apoptosis : The compound has been observed to selectively induce apoptosis in RhoC-overexpressing melanoma cells, which are known for their aggressive behavior .

The biological activity of Compound X is primarily attributed to its interaction with the Rho GTPase signaling pathway. Rho GTPases are crucial regulators of cytoskeletal dynamics and cell motility, which are often dysregulated in cancer.

  • Inhibition of RhoA Pathway : Compound X acts as an inhibitor of RhoA-mediated transcriptional activation. It disrupts the interaction between MKL1 and SRF, which are essential for the expression of genes involved in cell proliferation and migration .

Case Studies

Several case studies have documented the effects of Compound X on different cancer types:

  • Melanoma Study : In a controlled study involving A375M2 melanoma cells, treatment with Compound X resulted in a significant decrease in cell viability compared to untreated controls. The study highlighted its potential as a targeted therapy for metastatic melanoma .
  • Prostate Cancer Research : Another study focused on PC-3 prostate cancer cells demonstrated that Compound X inhibited lysophosphatidic acid-induced DNA synthesis, showcasing its ability to interfere with growth factor signaling pathways .

Safety and Toxicity

While the promising biological activities of Compound X are noteworthy, safety assessments remain critical. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully elucidate its toxicity in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core scaffolds, substituents, and bioactivity profiles. Key comparisons are outlined below:

Compound Core Structure Substituents Key Features Reference
Target Compound 8-oxa-3,5-diazatricyclo 2-fluorophenyl, sulfanyl, 2-methoxyphenyl High structural complexity; potential for dual hydrogen bonding and lipophilicity
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Acetamide 4-fluorophenyl, cyclohexyl, propyl Simplified scaffold; moderate yield (81%) in synthesis; white crystalline solid
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam Pivalamido, thia-aza Antibiotic motif; sulfur-containing bicyclic system; high metabolic stability
5-Hydroxy-flavones Flavonoid Hydroxyl groups at positions 5, 7 Strong intramolecular hydrogen bonding; polarity-driven chromatographic retention

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyphenyl group may reduce aqueous solubility compared to hydroxylated analogues (e.g., 5-hydroxy-flavones), necessitating formulation optimization .
  • Metabolic Stability: Fluorine substitution typically slows hepatic metabolism, extending half-life relative to non-fluorinated counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.